molecular formula C21H28O2 B091339 Pregna-4,7-diene-3,20-dione CAS No. 17398-60-6

Pregna-4,7-diene-3,20-dione

Cat. No. B091339
CAS RN: 17398-60-6
M. Wt: 312.4 g/mol
InChI Key: HEXVPTCKNGGVOE-NXNFSMPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-4,7-diene-3,20-dione, also known as pregnadienedione, is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is synthesized from cholesterol in the adrenal gland and is a precursor to several other hormones, including cortisol, aldosterone, and testosterone.

Mechanism Of Action

The mechanism of action of Pregna-4,7-diene-3,20-dioneione involves binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes conformational changes that allow it to translocate to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in a wide range of physiological effects.

Biochemical And Physiological Effects

Pregna-4,7-diene-3,20-dione has numerous biochemical and physiological effects. It plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. It also has anti-inflammatory and immunosuppressive effects, making it a useful treatment for a variety of inflammatory and autoimmune diseases. Additionally, it plays a role in the regulation of carbohydrate, lipid, and protein metabolism, and has effects on bone metabolism and growth.

Advantages And Limitations For Lab Experiments

Pregna-4,7-diene-3,20-dione has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for researchers. Additionally, it has a well-characterized mechanism of action and is widely studied, making it a useful reference compound. However, there are also limitations to its use in lab experiments. It has a short half-life, which can make it difficult to study its effects over extended periods. Additionally, its effects are often dose-dependent, making it important to carefully control the concentration used in experiments.

Future Directions

There are several future directions for research related to Pregna-4,7-diene-3,20-dioneione. One area of interest is the role of Pregna-4,7-diene-3,20-dioneione in the regulation of the HPA axis and its effects on stress-related disorders. Additionally, there is interest in the development of novel glucocorticoid receptor agonists and antagonists for the treatment of inflammatory and autoimmune diseases. Finally, there is interest in the role of Pregna-4,7-diene-3,20-dioneione in the regulation of metabolism and its potential as a therapeutic target for metabolic disorders.

Synthesis Methods

Pregna-4,7-diene-3,20-dione is synthesized from cholesterol through a series of enzymatic reactions in the adrenal gland. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to pregnenolone-4,5-diene-3,20-dione, which is further converted to Pregna-4,7-diene-3,20-dioneione.

Scientific Research Applications

Pregna-4,7-diene-3,20-dione has numerous scientific research applications. It is used in the synthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. It is also used in research related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. Additionally, it is used in the study of the molecular mechanisms of steroid hormone action and their effects on gene expression.

properties

CAS RN

17398-60-6

Product Name

Pregna-4,7-diene-3,20-dione

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(9S,10R,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3/t17-,18+,19+,20+,21-/m1/s1

InChI Key

HEXVPTCKNGGVOE-NXNFSMPISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C

synonyms

Pregna-4,7-diene-3,20-dione

Origin of Product

United States

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